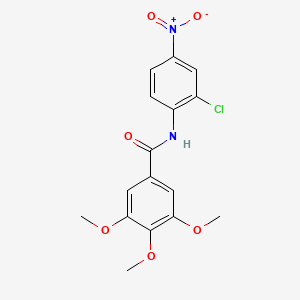![molecular formula C13H11ClF3NO B5030360 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide](/img/structure/B5030360.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide, also known as CF3PhCHClC≡C-NH2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 251.68 g/mol.
Wirkmechanismus
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. However, the limitations of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, the toxicity and side effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 need to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2. One potential area of investigation is the development of novel formulations that can improve the solubility and bioavailability of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2. Another area of research is the identification of novel targets and signaling pathways that can be modulated by N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2. Moreover, the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 in combination with other drugs for the treatment of various diseases needs to be explored.
Synthesemethoden
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 involves the reaction between 4-chloro-3-(trifluoromethyl)phenylacetylene and hexanoyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hexynamide≡C-NH2 has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]hex-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-3-4-5-12(19)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,4-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCYRNITHSPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5030294.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5030301.png)
![ethyl 2-cyclohexyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5030306.png)
![6-chloro-3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5030310.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5030313.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5030321.png)

![5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5030339.png)
![N-(3-fluorobenzyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5030344.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5030352.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]benzamide hydrobromide](/img/structure/B5030358.png)